2-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Descripción general

Descripción

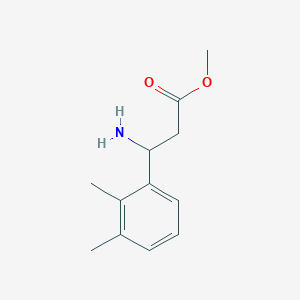

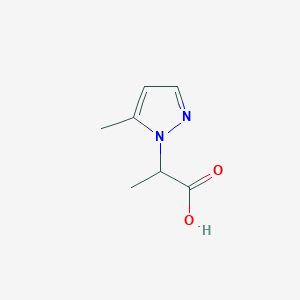

2-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is a solid substance .

Molecular Structure Analysis

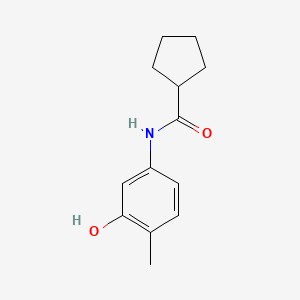

The molecular structure of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid can be represented by the SMILES stringCC(C(O)=O)n1nccc1C . This indicates that the compound contains a pyrazole ring attached to a propanoic acid group. Physical And Chemical Properties Analysis

2-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a solid substance . Its molecular weight is 154.17 and its molecular formula is C7H10N2O2 .Aplicaciones Científicas De Investigación

Androgen Receptor Antagonists

The compound has been used in the design and synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives, which have been evaluated for their biological activities . These derivatives have shown potential as androgen receptor (AR) antagonists, which are important in prostate cancer (PCa) therapy . For instance, compound 6f was revealed as a potent AR antagonist .

Anti-proliferative Activity

Some compounds in this series have shown higher anti-proliferative activity against LNCaP cells than Bicalutamide . For example, compound 6g had an IC50 value of 13.6 μM, which is significantly lower than the IC50 of Bicalutamide (35.0 μM) .

3. Blockage of Endogenous Synthesis of Androgen Research of drugs targeting castration-resistant prostate cancer (CRPC) is mainly divided into two directions, one of which involves the blockage of endogenous synthesis of androgen . The compound has been used in this area of research .

Combat Drug Resistance

The other direction in the research of drugs targeting CRPC is to combat drug resistance that emerges after prolonged usage of first-generation AR antagonists . The compound has been used in the development of these drugs .

Antileishmanial Activity

Pyrazole-bearing compounds, including “2-(5-methyl-1H-pyrazol-1-yl)propanoic acid”, are known for their diverse pharmacological effects, including potent antileishmanial activities . Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their in vitro antileishmanial activities .

Antimalarial Activity

The same hydrazine-coupled pyrazoles have also been evaluated for their in vivo antimalarial activities . The compounds have shown promising results, with some displaying superior inhibition effects against Plasmodium berghei .

Direcciones Futuras

The future directions for research on 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid and related compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. For instance, the design and synthesis of related compounds as androgen receptor antagonists suggest potential applications in the treatment of conditions like prostate cancer .

Mecanismo De Acción

Target of Action

The primary target of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid is the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . AR signaling is often activated in prostate cancer cells, and blockage of this signaling by AR antagonists is an important strategy in prostate cancer therapy .

Mode of Action

2-(5-methyl-1H-pyrazol-1-yl)propanoic acid acts as an AR antagonist . It binds to the AR, preventing the receptor from being activated by the androgenic hormones . This blockage of AR signaling inhibits the growth of prostate cancer cells .

Biochemical Pathways

The compound affects the AR signaling pathway . When the AR is blocked, it can’t translocate to the nucleus and bind to androgen response elements on DNA, which prevents the transcription of genes that are crucial for prostate cancer cell growth .

Pharmacokinetics

Similar compounds have been found to be rapidly metabolized by human liver microsomes . This could potentially affect the bioavailability of the compound, and further studies are needed to fully understand its pharmacokinetic properties.

Result of Action

The result of the compound’s action is the inhibition of prostate cancer cell growth . By blocking the AR, the compound prevents the activation of genes that promote cell growth, leading to a decrease in the proliferation of prostate cancer cells .

Propiedades

IUPAC Name |

2-(5-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-4-8-9(5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZGESBWHSGWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methyl-1H-pyrazol-1-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[2-hydroxy-5-(2-propen-1-yloxy)phenyl]-](/img/structure/B1638534.png)